molecular formula C20H24Cl2N4OS B2353739 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1215649-98-1

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride

Cat. No.: B2353739
CAS No.: 1215649-98-1
M. Wt: 439.4
InChI Key: RRLBBZFZGUMIFM-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative featuring a 4-chloro-substituted benzo[d]thiazole core linked to a benzamide moiety. The benzamide group is substituted with a dimethylamino group at the para position, while the N-ethyl side chain incorporates a second dimethylamino group. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4OS.ClH/c1-23(2)12-13-25(19(26)14-8-10-15(11-9-14)24(3)4)20-22-18-16(21)6-5-7-17(18)27-20;/h5-11H,12-13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLBBZFZGUMIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C17H19ClN2OS·HCl
  • Molecular Weight : Approximately 365.3 g/mol
  • Structural Components :
    • A benzo[d]thiazole moiety, which is known for its pharmacological significance.
    • Two dimethylamino groups that enhance nucleophilicity and potential receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The presence of dimethylamino groups allows the compound to act as a good nucleophile, facilitating reactions with electrophiles.
  • Electrophilic Aromatic Substitution : The benzo[d]thiazole ring can undergo electrophilic substitution, impacting its reactivity and biological interactions.
  • Antifungal Activity : Similar compounds have shown antifungal properties, suggesting potential applications in treating fungal infections.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related benzothiazole derivatives have demonstrated:

  • Antifungal Activity : Compounds were tested against various fungi, showing fungicidal rather than fungistatic effects. For example, a related compound demonstrated MIC values ranging from 2 to 16 µg/mL against Cryptococcus neoformans .

Antitubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives in combating tuberculosis. In vitro evaluations have shown moderate to good activity against Mycobacterium tuberculosis, with new derivatives outperforming standard reference drugs .

Case Studies

  • Antifungal Evaluation : A study synthesized new thiazole derivatives and evaluated their antifungal activity against a panel of pathogens. The most active compound demonstrated significant inhibition against dermatophytes and yeasts .
  • In Vivo Studies : Research on benzothiazole-based compounds has shown promising results in animal models for tuberculosis treatment, indicating effective dosage ranges and safety profiles .

Summary of Biological Activities

Biological ActivityObservationsReferences
AntifungalEffective against Cryptococcus neoformans with MIC values between 2-16 µg/mL
AntitubercularModerate to good activity against Mycobacterium tuberculosis
General ReactivityParticipates in nucleophilic substitutions and electrophilic aromatic substitutions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

  • Chloro vs. Fluoro Substituents: The compound N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (ID 1215321-47-3) replaces the 4-chloro group with a 4-fluoro substituent . However, chlorine’s larger size may improve lipophilicity and membrane permeability.
  • Nitro Substituents: The compound 2-((4-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride (ID 1216418-08-4) introduces a nitro group at position 6 of the benzothiazole .

Variations in the Benzamide Substituents

  • Dimethylamino vs. Piperidinylsulfonyl: The dimethylamino group in the target compound contributes to basicity and solubility, whereas the piperidinylsulfonyl group in ID 1215321-47-3 introduces steric bulk and sulfonamide functionality. Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent biological targets compared to dimethylamino’s charge-mediated interactions .
  • Thioacetamide Linkers :
    ID 1216418-08-4 uses a thioacetamide bridge instead of a benzamide . The sulfur atom in thioacetamide may participate in disulfide bond formation or metal coordination, altering binding modes compared to the planar benzamide structure.

Aminoalkyl Chain Modifications

  • Ethyl vs. Propyl Chains: The target compound’s dimethylaminoethyl chain offers a shorter spacer than the dimethylaminopropyl chain in ID 1216418-08-4. Longer chains may increase flexibility and entropic penalties during target binding but improve solubility due to extended hydrophilic regions .

Tautomerism and Electronic Effects

  • Benzylidene vs. Benzamide Systems: The compound 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () adopts a conjugated benzylidene system, enabling resonance stabilization and π-π stacking interactions absent in the target compound’s benzamide framework. This difference could influence binding affinity to targets like kinase enzymes .

Pharmacological and Physicochemical Implications

Feature Target Compound Comparative Compound Impact
Benzothiazole Substituent 4-Chloro 4-Fluoro (ID 1215321-47-3) / 6-Nitro (ID 1216418-08-4) Chloro: Higher lipophilicity; Fluoro/Nitro: Enhanced electronic effects.
Benzamide Group 4-Dimethylamino 4-Piperidinylsulfonyl (ID 1215321-47-3) Sulfonamide: Enzyme inhibition; Dimethylamino: Solubility/basicity.
Linker Type Benzamide Thioacetamide (ID 1216418-08-4) Thioacetamide: Potential redox activity; Benzamide: Planar H-bonding.
Aminoalkyl Chain Dimethylaminoethyl Dimethylaminopropyl (ID 1216418-08-4) Longer chain: Flexibility vs. solubility trade-off.
Salt Form Hydrochloride Hydrochloride (common in all) Enhances aqueous solubility and bioavailability.

Q & A

Q. Optimization Strategies :

  • Use of catalysts (e.g., DMAP) to enhance reaction rates and yields .
  • pH control during amine deprotonation steps to minimize side reactions .

Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies dimethylamino protons (δ 2.8–3.2 ppm) and aromatic protons in the thiazole/benzamide moieties (δ 7.0–8.5 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O, ~165 ppm) and quaternary carbons in the thiazole ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 478.99) and isotopic patterns for chlorine .
  • HPLC : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .

How can computational methods like DFT predict electronic properties and reactivity?

Answer:

  • Density Functional Theory (DFT) :
    • Calculates HOMO-LUMO gaps to predict charge-transfer interactions, relevant for biological targeting .
    • Models electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., chloro-thiazole vs. dimethylamino groups) .
  • Molecular Dynamics (MD) : Simulates solvation effects and stability in aqueous environments .

Q. Example DFT Findings :

PropertyValue (eV)Relevance
HOMO Energy-5.2Electron donation capacity
LUMO Energy-1.8Susceptibility to nucleophilic attack
Band Gap3.4Reactivity profile
Data derived from analogous thiazole derivatives .

What strategies resolve contradictions in reported biological activity data?

Answer:

  • Assay Validation :
    • Use standardized protocols (e.g., IC50 measurements in triplicate) to minimize variability .
    • Compare against positive controls (e.g., SAHA for HDAC inhibition studies) .
  • Structural-Activity Relationship (SAR) Analysis :
    • Modify substituents (e.g., chloro vs. methoxy groups) to isolate activity contributors (see table below) .

Q. Comparative Biological Activities :

Compound ModificationHDAC Inhibition (%)Solubility (mg/mL)
4-Chloro-thiazole82 ± 30.12
4-Methoxy-thiazole45 ± 50.89
Dimethylaminoethyl side chain90 ± 20.08
Data adapted from and .

How do substituents influence pharmacological profiles?

Answer:

  • Chloro Group : Enhances target binding (e.g., HDAC enzyme pockets) but reduces solubility .
  • Dimethylamino Groups : Improve membrane permeability via protonation at physiological pH .
  • Ethoxy vs. Methoxy : Ethoxy increases metabolic stability but may reduce potency .

Q. Methodological Approach :

SAR Studies : Synthesize derivatives with systematic substituent variations.

In Vitro Assays : Test cytotoxicity (MTT assay) and target engagement (e.g., fluorescence polarization) .

What experimental approaches elucidate the mechanism of action?

Answer:

  • Enzyme Inhibition Assays : Measure IC50 values against purified HDACs using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in HDAC active sites .
  • Gene Expression Profiling : RNA-seq to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .

How is stability assessed under varying storage conditions?

Answer:

  • Forced Degradation Studies :
    • Heat (60°C, 72 hrs): Monitor decomposition via HPLC .
    • Light Exposure (ICH Q1B): UV-vis spectroscopy to detect photodegradation products .
  • Long-Term Stability : Store at -20°C in amber vials with desiccants; monthly purity checks .

What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Reaction Scaling : Maintain stoichiometric ratios (e.g., excess reagents disrupt yields in large batches) .
  • Purification : Switch from column chromatography to fractional crystallization for cost efficiency .
  • Solvent Selection : Replace dichloromethane with ethanol to meet green chemistry guidelines .

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